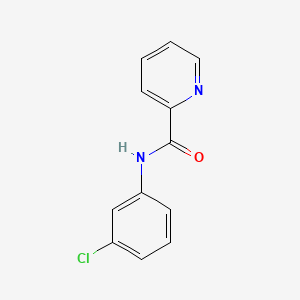

N-(3-chlorophenyl)picolinamide

Overview

Description

“N-(3-chlorophenyl)picolinamide” is a chemical compound with the IUPAC name N-(3-chlorophenyl)-2-pyridinecarboxamide . It has a molecular weight of 232.67 .

Synthesis Analysis

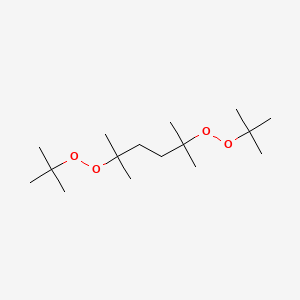

The synthesis of “this compound” involves several steps. One method involves the use of peracetic acid, 4-tolyl iodide, and platinum on carbon at 20°C for 12 hours . Another method involves the use of N-iodo-succinimide, [bis(acetoxy)iodo]benzene, and copper(I) chloride in N,N-dimethyl-formamide at 60°C for 3 hours .Molecular Structure Analysis

The molecular formula of “this compound” is C12H9ClN2O . The InChI code is 1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) .Physical And Chemical Properties Analysis

“this compound” is a solid compound that should be stored in an inert atmosphere, preferably in a freezer, under -20°C . It has a high GI absorption and is BBB permeant .Scientific Research Applications

Radioligand Development for Brain Imaging

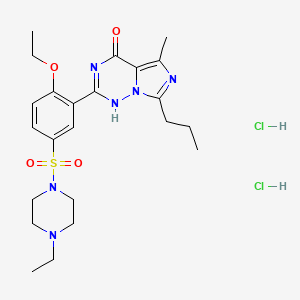

N-(3-chlorophenyl)picolinamide derivatives have been explored for their potential in brain imaging. A notable derivative, KALB001, exhibited improved binding affinity and was developed as an 18F-labeled radioligand for Positron Emission Tomography (PET) imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. This derivative represents the first 18F-labeled mGlu4 radioligand, offering possibilities for future human studies in neurological research (Kil et al., 2014).

Organometallic Chemistry

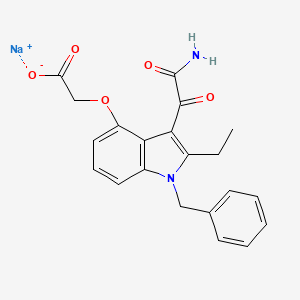

The compound has been used in the formation of various organometallic complexes. For instance, its reaction with iridium resulted in unique complexes with potential applications in materials science and catalysis. These complexes demonstrated distinct bonding patterns and electronic properties, which are valuable for studying the fundamentals of organometallic chemistry and their potential applications (Dasgupta et al., 2008).

Anticancer Research

This compound-based complexes have also been investigated for their anticancer properties. Novel rhodium, iridium, and ruthenium half-sandwich complexes containing this compound showed promising cytotoxicities against cancer cells. The variations in their structures and the presence of different halides significantly influenced their effectiveness, indicating their potential as anticancer agents (Almodares et al., 2014).

Catalysis and Synthesis

This compound has been used in catalysis, particularly in the selective synthesis of isoquinolines. It acted as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes. This process demonstrated good regioselectivity and functional group tolerance, underlining its utility in the synthesis of complex organic molecules (Kuai et al., 2017).

Lanthanide Complex Formation

The compound has been used to form complexes with lanthanides, such as lanthanide nitrates, thiocyanates, and perchlorates. These complexes have been studied for their spectral properties, indicating the versatility of this compound in coordination chemistry and potential applications in materials science (Condorelli et al., 1974).

Mechanism of Action

Target of Action

VU 0364770, also known as N-(3-chlorophenyl)picolinamide or VU0364770, is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This receptor is part of the G protein-coupled receptor family and plays a crucial role in the central nervous system .

Mode of Action

VU 0364770 interacts with its primary target, mGlu4, by enhancing the receptor’s response to the endogenous agonist glutamate . This interaction results in a concentration-dependent potentiation of the response to glutamate . Additionally, VU 0364770 exhibits antagonist activity at mGlu5 and PAM activity at mGlu6 .

Biochemical Pathways

The primary biochemical pathway affected by VU 0364770 is the glutamatergic pathway, which is involved in most aspects of normal brain function, including cognition, memory, and learning . By modulating mGlu4, VU 0364770 can influence these functions. The compound also interacts with other receptors in the pathway, such as mglu5 and mglu6, potentially affecting their downstream effects .

Result of Action

The molecular and cellular effects of VU 0364770’s action primarily involve the potentiation of the glutamate response at the mGlu4 receptor . This can lead to changes in neuronal signaling and potentially influence various brain functions, including cognition, memory, and learning .

Safety and Hazards

Future Directions

“N-(3-chlorophenyl)picolinamide” has shown efficacy in preclinical rodent models of Parkinson’s Disease, both alone and in combination with l-DOPA or an adenosine 2A receptor antagonist . This suggests potential roles for selective mGlu4 PAMs in the symptomatic treatment of Parkinson’s Disease and as a possible augmentation strategy with either l-DOPA or A2A antagonists .

properties

IUPAC Name |

N-(3-chlorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYUTNCKIOLMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356877 | |

| Record name | N-(3-chlorophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61350-00-3 | |

| Record name | N-(3-chlorophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

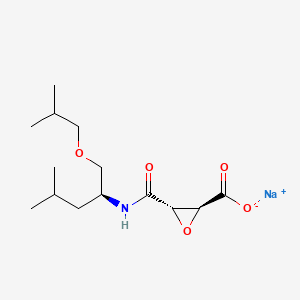

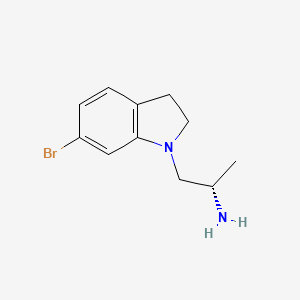

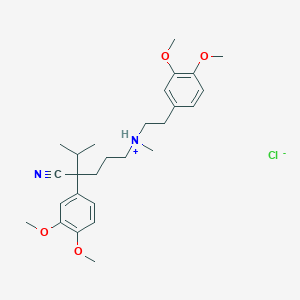

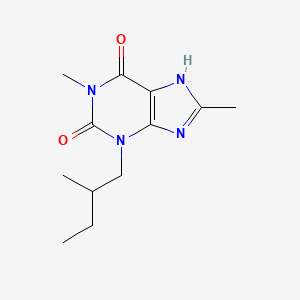

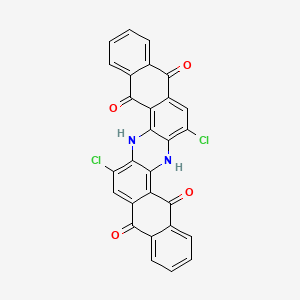

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole](/img/structure/B1682189.png)

![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)

![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)